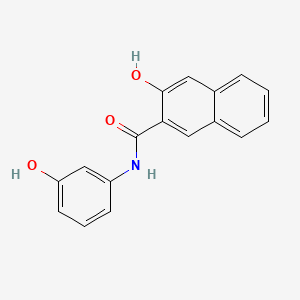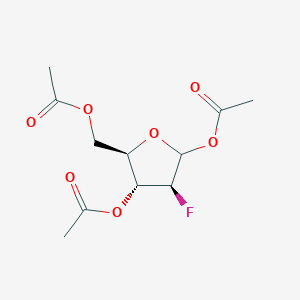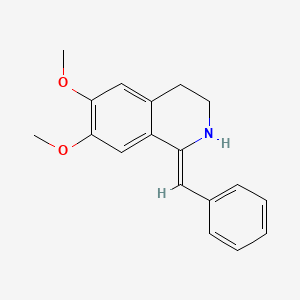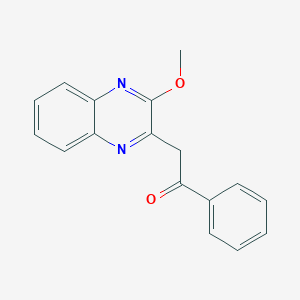
3-Hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Hidroxi-N-(3-hidroxifenil)naftaleno-2-carboxamida es un compuesto químico con una estructura molecular compleja. Aparece como un sólido de color blanco a blanquecino y es escasamente soluble en agua, pero puede disolverse en disolventes orgánicos como el etanol y la acetona .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 3-Hidroxi-N-(3-hidroxifenil)naftaleno-2-carboxamida generalmente implica la condensación de 1-naftalamina con ácido 3-hidroxi-2-naftóico . Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y catalizadores para facilitar la reacción.
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto pueden implicar la síntesis a gran escala utilizando reacciones de condensación similares, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3-Hidroxi-N-(3-hidroxifenil)naftaleno-2-carboxamida se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse para formar aminas correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución. Las reacciones suelen tener lugar bajo temperaturas y condiciones de pH controladas para garantizar la selectividad y el rendimiento.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen quinonas, aminas y compuestos aromáticos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
La 3-Hidroxi-N-(3-hidroxifenil)naftaleno-2-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizada como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigada por sus posibles propiedades antimicrobianas.
Industria: Utilizada en el desarrollo de herbicidas y otros agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 3-Hidroxi-N-(3-hidroxifenil)naftaleno-2-carboxamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para inhibir enzimas esenciales en las células bacterianas, lo que lleva a la muerte celular. La estructura del compuesto le permite unirse a los sitios activos de estas enzimas, interrumpiendo su función normal .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Hidroxi-N-(2-metilfenil)naftaleno-2-carboxamida
- 3-Hidroxi-N-(3-nitrofenil)naftaleno-2-carboxamida
- 3-Hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida
Singularidad
La 3-Hidroxi-N-(3-hidroxifenil)naftaleno-2-carboxamida es única debido a su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, exhibe una mayor actividad contra ciertas cepas bacterianas y tiene patrones de reactividad únicos en reacciones químicas .
Propiedades
Número CAS |
54023-77-7 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-hydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-14-7-3-6-13(10-14)18-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,19-20H,(H,18,21) |
Clave InChI |
ZLPDIQADHBAPKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-((4-nitrophenoxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B11843709.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)





![4-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11843737.png)


![3,7-dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11843769.png)


